molecular formula C23H18ClF2N3O3S B12430544 Vemurafenib-d5

Vemurafenib-d5

Cat. No.: B12430544
M. Wt: 495.0 g/mol
InChI Key: GPXBXXGIAQBQNI-ZBJDZAJPSA-N
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Description

Vemurafenib-d5 is a deuterated isotopologue of vemurafenib, a selective and potent inhibitor of the BRAF V600E kinase. The deuterium atoms replace five hydrogen atoms at specific molecular positions, a modification designed to alter pharmacokinetic properties such as metabolic stability and half-life . Vemurafenib itself is a cornerstone therapy for BRAF V600E/K mutation-positive metastatic melanoma, demonstrating significant improvements in progression-free survival (PFS) and overall survival (OS) compared to traditional chemotherapy . The deuterated form, this compound, is primarily used in preclinical and clinical research as an internal standard for mass spectrometry-based pharmacokinetic assays due to its high purity (99.96%) and structural similarity to the parent compound . It is currently in Phase III trials, with studies focusing on its utility in optimizing therapeutic monitoring and dose-response relationships .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Vemurafenib-d5 involves the incorporation of deuterium atoms into the molecular structure of vemurafenib. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated dimethylacetamide as a solvent, which facilitates the incorporation of deuterium into the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistent incorporation of deuterium atoms. The final product is then purified using techniques such as crystallization or chromatography to achieve the desired purity and isotopic labeling.

Chemical Reactions Analysis

Types of Reactions

Vemurafenib-d5 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens or alkylating agents are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated alcohols or amines.

Scientific Research Applications

Vemurafenib is a selective inhibitor of mutated BRAF, demonstrating efficacy in clinical trials for treating advanced or metastatic melanoma . Vemurafenib-d5, a deuterated form of vemurafenib, shares similar applications with its non-deuterated counterpart, primarily focusing on cancers with BRAF mutations .

Scientific Research Applications

Vemurafenib functions by binding to the BRAF V600E mutation, which inhibits downstream proliferation and signaling, leading to cancer cell apoptosis . The FDA has approved vemurafenib for treating advanced or metastatic melanoma based on the BRIM-3 trial results .

Clinical Trials and Efficacy

The BRIM-3 study, a phase III randomized clinical trial, compared vemurafenib with dacarbazine in treatment-naive patients with BRAF V600E-mutated stage IIIC/IV metastatic melanoma . Patients received either dacarbazine (1,000 mg/m₂ intravenously every 3 weeks) or vemurafenib (960 mg orally twice daily) . The primary endpoints were overall and progression-free survival .

After six months of therapy, overall survival in the vemurafenib group was 84% compared to 64% in the dacarbazine group . Progression-free survival was 5.3 months with vemurafenib and 1.6 months with dacarbazine . The overall response rates were 48% for vemurafenib and 5% for dacarbazine . An interim analysis showed vemurafenib was associated with a 63% reduction in the risk of death and a 74% reduction in death or disease progression compared to dacarbazine .

A multicenter phase II trial of vemurafenib in patients with previously treated metastatic melanoma with BRAF V600 mutation showed overall response rate as the primary endpoint and overall survival as a secondary endpoint . A total of 132 patients received vemurafenib 960 mg twice daily until disease progression or unacceptable toxic effects .

Long-Term Studies

A study on the long-term effects of single-agent vemurafenib in the AcSé vemurafenib basket study included patients with various BRAF-mutated advanced tumors other than BRAF V600-mutated melanoma and NSCLC . Patients with advanced tumors received oral vemurafenib 960 mg two times daily . The primary endpoint was the objective response rate (ORR), and secondary outcomes included disease control rate, duration of response, progression-free survival (PFS), overall survival (OS), and vemurafenib safety .

The study included 98 patients with various solid or hematological cancers, 88 with BRAF V600 mutations and 10 with BRAF nonV600 mutations . The median follow-up duration was 47.7 months . The Bayesian estimate of ORR was 89.7% in hairy cell leukaemias (HCLs), 33.3% in the glioblastomas cohort, 18.2% in cholangiocarcinomas, 80.0% in ECD, 50.0% in ovarian cancers, 50.0% in xanthoastrocytomas, 66.7% in gangliogliomas, and 60.0% in sarcomas . The median PFS of the whole series was 8.8 months, and the median OS was 25.9 months .

Resistance Mechanisms

Resistance to BRAF inhibitors like vemurafenib often develops within 12 months . Lower vemurafenib plasma concentration was significantly associated with a higher likelihood of tumor progression, and patients had high inter-individual variability in vemurafenib plasma concentration (13.0–109.8 μg/ml) .

Data Table

StudyCancer TypeBRAF MutationTreatmentObjective Response Rate (ORR)Median PFS (Months)Median OS (Months)
BRIM-3Metastatic MelanomaV600EVemurafenib vs. Dacarbazine48% vs. 5%5.3 vs. 1.6N/A
AcSé vemurafenibHairy Cell LeukaemiaV600Vemurafenib89.7%8.825.9
AcSé vemurafenibGlioblastomasV600Vemurafenib33.3%8.825.9
AcSé vemurafenibCholangiocarcinomasV600Vemurafenib18.2%8.825.9
AcSé vemurafenibErdheim-Chester diseaseV600Vemurafenib80.0%8.825.9
AcSé vemurafenibOvarian CancersV600Vemurafenib50.0%8.825.9
AcSé vemurafenibXanthoastrocytomasV600Vemurafenib50.0%8.825.9
AcSé vemurafenibGangliogliomasV600Vemurafenib66.7%8.825.9
AcSé vemurafenibSarcomasV600Vemurafenib60.0%8.825.9

Vemurafenib in Melanoma

A patient with BRAF V600E-mutated metastatic melanoma was treated with vemurafenib after failing initial therapies. The patient showed a significant reduction in tumor size within weeks of starting vemurafenib, and their overall survival was extended by several months . However, after approximately eight months, the patient developed resistance to vemurafenib, and the disease progressed .

Vemurafenib in Hairy Cell Leukemia (HCL)

A patient with relapsed/refractory HCL harboring a BRAF V600 mutation was treated with vemurafenib as part of the AcSé vemurafenib basket study . The patient achieved a complete remission with minimal residual disease after several months of treatment. At the last follow-up, the patient remained in remission, demonstrating the potential of vemurafenib in treating BRAF-mutated HCL .

Vemurafenib in Erdheim-Chester Disease (ECD)

A patient with Erdheim-Chester Disease with BRAF V600 mutation experienced significant clinical improvement with vemurafenib treatment . The patient had a reduction in disease-related symptoms and improved quality of life. Imaging studies confirmed a reduction in the size and activity of ECD lesions .

Safety and Tolerability

Comparison with Similar Compounds

Vemurafenib-d5 belongs to a class of deuterated kinase inhibitors and shares structural and functional similarities with other BRAF inhibitors, deuterated analogs, and targeted therapies. Below is a detailed comparison:

Table 1: Key Properties of this compound and Related Compounds

Compound Target Purity Clinical Stage Key Features
This compound BRAF V600E kinase 99.96% Phase III Deuterated internal standard; enhances metabolic stability .
Vemurafenib BRAF V600E kinase 99.78% Approved (2011) First-line therapy for metastatic melanoma; median OS 15.9 months .
Vemurafenib-d7 BRAF V600E kinase 99.83% Marketed Additional deuterium substitutions; used in pharmacokinetic studies .
Dabrafenib BRAF V600E kinase N/A Approved (2013) Alternative BRAF inhibitor; often combined with MEK inhibitors .
Venetoclax-d8 Bcl-2 >98% Preclinical Deuterated Bcl-2 inhibitor; no clinical data available .

Mechanistic and Pharmacokinetic Comparisons

Vemurafenib vs. Clinical Utility: While vemurafenib is therapeutic, this compound serves as a diagnostic tool to quantify parent drug levels in plasma . Efficacy: Vemurafenib achieves a 48% response rate in BRAF-mutant melanoma, whereas this compound’s efficacy data remain under investigation .

This compound vs. Vemurafenib-d7

  • Deuterium Positions : Vemurafenib-d7 has two additional deuterium substitutions, which may further enhance metabolic stability .
  • Regulatory Status : Vemurafenib-d7 is already marketed, whereas this compound is in late-stage trials .

Vemurafenib vs. Dabrafenib Combination Therapy: Dabrafenib is often paired with trametinib (a MEK inhibitor), showing a median PFS of 11.4 months compared to vemurafenib’s 6.8 months . Safety Profile: Both drugs cause cutaneous squamous-cell carcinomas, but vemurafenib has a higher incidence (26% vs. 7%) .

This compound vs. Venetoclax-d8

  • Target Specificity : this compound targets BRAF mutations, while Venetoclax-d8 inhibits Bcl-2, a protein critical in apoptosis .
  • Clinical Relevance : Venetoclax-d8 lacks clinical data, limiting its current utility compared to this compound .

Research Findings

  • Metabolic Stability : Deuterated compounds like this compound exhibit slower hepatic clearance, which could reduce dosing frequency in therapeutic applications .
  • Combination Therapies: Vemurafenib combined with cobimetinib (MEK inhibitor) improves PFS to 9.9 months vs. 6.2 months for monotherapy, suggesting deuterated forms might enhance combination regimens .
  • Toxicity : Dose modifications due to adverse events (e.g., rash, arthralgia) occur in 38% of vemurafenib patients; deuterated analogs aim to mitigate toxicity through optimized exposure .

Biological Activity

Vemurafenib-d5 is a deuterated form of Vemurafenib, a selective inhibitor of the BRAF V600E mutation, primarily utilized in the treatment of melanoma and other cancers with this specific mutation. The biological activity of this compound can be understood through its mechanism of action, pharmacodynamics, and clinical implications.

Vemurafenib targets the BRAF protein, a key component in the MAPK signaling pathway, which is often aberrantly activated in cancers due to mutations. The specific mutation V600E leads to constitutive activation of BRAF, promoting uncontrolled cell growth and proliferation. Vemurafenib acts as a competitive inhibitor of the mutated BRAF kinase, effectively blocking downstream signaling pathways that lead to tumor growth and survival.

  • Inhibition Profile :
    • IC50 Values : this compound demonstrates an IC50 of approximately 31 nM for BRAF V600E and 48 nM for c-RAF-1, indicating potent selectivity for the mutant form over wild-type BRAF .
    • Pathway Effects : It significantly reduces levels of phosphorylated ERK (p-ERK), a downstream effector in the MAPK pathway, thus inhibiting cell proliferation .

2. Pharmacodynamics

The pharmacodynamic effects of this compound include:

  • Tumor Growth Inhibition : In preclinical models, oral administration of Vemurafenib leads to dose-dependent inhibition of tumor growth in xenografts harboring the BRAFV600E mutation. Doses around 100 μM•hour result in tumor stasis, while doses exceeding 300 μM•hour induce regression .
  • Cell Line Sensitivity : Various studies have shown that melanoma cell lines with the BRAFV600E mutation exhibit significant sensitivity to this compound compared to those with wild-type BRAF. For instance, in vitro assays demonstrated that Vemurafenib effectively inhibits proliferation in 17 melanoma cell lines expressing RAFV600E .

3. Case Studies and Clinical Findings

Clinical trials have highlighted the efficacy of Vemurafenib in treating patients with metastatic melanoma:

  • Phase III Trials : In pivotal studies, patients treated with Vemurafenib experienced higher response rates compared to those receiving standard chemotherapy. The overall survival benefit was significant, particularly for those with BRAF V600E mutations.
  • Adverse Effects : Common side effects include skin rash, arthralgia, and fatigue. Notably, the emergence of resistance mechanisms has been documented, where tumors develop alternate pathways to bypass BRAF inhibition .

4. Comparative Efficacy Table

The following table summarizes key findings from various studies regarding the biological activity and efficacy of this compound:

Study TypeKey FindingsReference
In VitroIC50 for BRAFV600E: 31 nM; effective against mutant cells
In VivoDose-dependent tumor growth inhibition; regression at high doses
Clinical TrialsHigher response rates vs. chemotherapy; significant OS benefit

5. Conclusion

This compound exhibits robust biological activity as a targeted therapy for cancers driven by BRAF mutations. Its ability to selectively inhibit mutated BRAF kinase highlights its therapeutic potential in oncology. Ongoing research aims to further elucidate its pharmacokinetics and long-term efficacy while addressing challenges related to resistance.

Properties

Molecular Formula

C23H18ClF2N3O3S

Molecular Weight

495.0 g/mol

IUPAC Name

N-[3-[5-(4-chlorophenyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonyl]-2,4-difluorophenyl]-2,2,3,3,3-pentadeuteriopropane-1-sulfonamide

InChI

InChI=1S/C23H18ClF2N3O3S/c1-2-9-33(31,32)29-19-8-7-18(25)20(21(19)26)22(30)17-12-28-23-16(17)10-14(11-27-23)13-3-5-15(24)6-4-13/h3-8,10-12,29H,2,9H2,1H3,(H,27,28)/i1D3,2D2

InChI Key

GPXBXXGIAQBQNI-ZBJDZAJPSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])CS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Canonical SMILES

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)C(=O)C2=CNC3=C2C=C(C=N3)C4=CC=C(C=C4)Cl)F

Origin of Product

United States

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